
3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one, also known as HMP, is a synthetic compound that has been widely used in scientific research due to its diverse biological activities. HMP is a chalcone derivative that exhibits potent antioxidant, anti-inflammatory, and anticancer properties. In
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one also inhibits the NF-κB pathway, which is a major regulator of inflammation. Additionally, 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has been shown to inhibit the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one exhibits diverse biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has been shown to scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases such as cancer and neurodegenerative disorders. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has several advantages for lab experiments, including its potent biological activity, ease of synthesis, and low toxicity. However, 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one also has some limitations, including its poor solubility in water and limited stability in solution.
Future Directions
There are several future directions for research on 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one. One potential direction is to investigate the potential therapeutic applications of 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one in various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore the mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one in more detail to better understand its diverse biological activities. Additionally, future research can focus on developing more stable and water-soluble derivatives of 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one for improved bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is a synthetic compound that exhibits potent antioxidant, anti-inflammatory, and anticancer properties. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases and has shown promising results in preclinical studies. However, further research is needed to fully understand the mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one and to develop more stable and water-soluble derivatives for improved bioavailability and therapeutic efficacy.
Synthesis Methods
3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The most commonly used method for synthesizing 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is the Claisen-Schmidt condensation, which involves the reaction of 3-hydroxy-4-methoxybenzaldehyde and 2-acetonaphthone in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-23-20-11-7-14(12-19(20)22)6-10-18(21)17-9-8-15-4-2-3-5-16(15)13-17/h2-13,22H,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJNBNUZUHCBNY-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

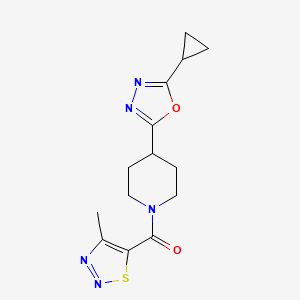

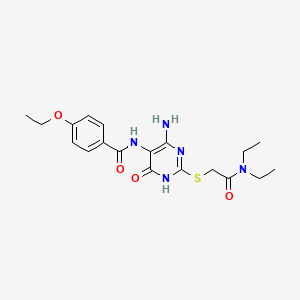
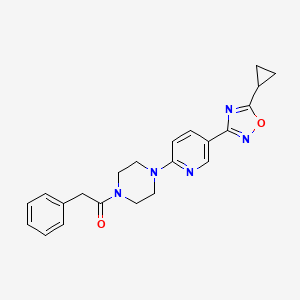
![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)
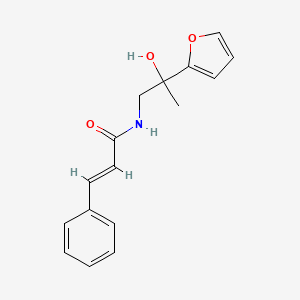
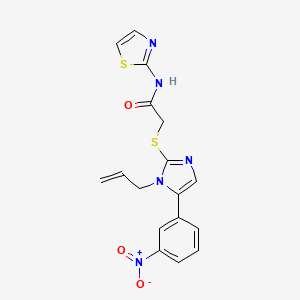

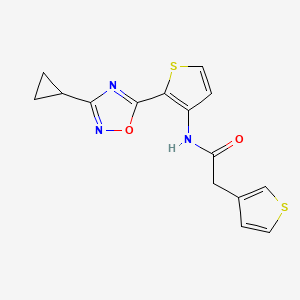
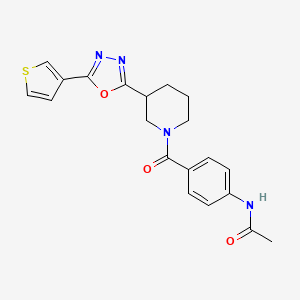
![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)
![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)

![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)